molecular formula C19H28N2O4S B11452098 ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B11452098
M. Wt: 380.5 g/mol
InChI Key: ZEYUBQSOHOLVQW-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multicomponent reactions (MCRs). These reactions are favored for their efficiency, atom economy, and ability to produce complex molecules in a single step. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thieno[2,3-c]pyran derivatives.

Scientific Research Applications

Ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Ethyl 2-[(cyclohexylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the cyclohexylcarbamoyl group, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-(cyclohexylcarbamoylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C19H28N2O4S/c1-4-24-17(22)15-13-10-19(2,3)25-11-14(13)26-16(15)21-18(23)20-12-8-6-5-7-9-12/h12H,4-11H2,1-3H3,(H2,20,21,23)

InChI Key

ZEYUBQSOHOLVQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)NC3CCCCC3

Origin of Product

United States

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